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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethylpyridine

Cat. No.: B1280628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Bromo-2,3-dimethylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. Due to the limited availability of published

experimental spectra for this specific compound, this document presents predicted data based

on the analysis of closely related compounds and established spectroscopic principles.

Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 5-Bromo-2,3-
dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of isomers and

related brominated pyridine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1 s 1H H-6

~ 7.5 s 1H H-4

~ 2.5 s 3H 2-CH₃

~ 2.3 s 3H 3-CH₃

Note: Chemical shifts are approximate and referenced to tetramethylsilane (TMS). The actual

spectrum may show slight variations.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 158 C-2

~ 148 C-6

~ 138 C-4

~ 132 C-3

~ 120 C-5

~ 23 2-CH₃

~ 18 3-CH₃

Note: Chemical shifts are approximate and referenced to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR data is based on characteristic vibrational frequencies for substituted pyridines and

organobromine compounds.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1600-1550 Strong C=C/C=N ring stretching

1470-1430 Medium CH₃ bending

1200-1000 Strong C-N stretching

1100-1000 Strong C-Br stretching[1]

850-800 Strong C-H bending (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic

molecules.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity Assignment

185/187 High
[M]⁺ (Molecular ion, bromine

isotopes)

170/172 Medium [M-CH₃]⁺

106 High [M-Br]⁺

77 Medium [C₆H₅]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,3-dimethylpyridine in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 5-Bromo-2,3-dimethylpyridine with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to create

a fine powder.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[2]

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.[2]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]
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Detection: Detect the ions, and the resulting data is plotted as a mass spectrum.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 5-Bromo-2,3-dimethylpyridine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.spectroscopyonline.com/view/halogenated-organic-compounds
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b1280628#spectroscopic-data-for-5-bromo-2-3-dimethylpyridine-nmr-ir-ms
https://www.benchchem.com/product/b1280628#spectroscopic-data-for-5-bromo-2-3-dimethylpyridine-nmr-ir-ms
https://www.benchchem.com/product/b1280628#spectroscopic-data-for-5-bromo-2-3-dimethylpyridine-nmr-ir-ms
https://www.benchchem.com/product/b1280628#spectroscopic-data-for-5-bromo-2-3-dimethylpyridine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

